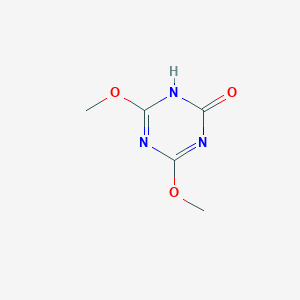

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Beschreibung

Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemistry

The 1,3,5-triazine, or s-triazine, scaffold is a cornerstone in modern chemistry due to its structural versatility and the ease with which it can be functionalized. researchgate.net This privileged structure is at the heart of numerous applications, ranging from the synthesis of complex organic molecules to the development of novel therapeutic agents and advanced materials. researchgate.net

In the field of organic synthesis, 1,3,5-triazine derivatives are indispensable reagents and building blocks. researchgate.net The parent compound, 1,3,5-triazine, can serve as a solid, more easily handled equivalent of hydrogen cyanide for specific reactions like the Gattermann reaction. wikipedia.org A particularly prominent derivative is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net This inexpensive and reactive compound allows for the sequential and selective substitution of its chlorine atoms, making it a versatile platform for constructing a wide array of molecules. researchgate.netacs.org

Derivatives such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have found extensive use as coupling reagents, particularly in peptide synthesis, for the formation of amide and ester bonds. mdpi.comresearchgate.net Research has also explored the use of microwave irradiation to facilitate green and efficient synthetic protocols for preparing 1,3,5-triazine derivatives, often resulting in high yields and shorter reaction times. chim.itresearchgate.net The adaptability of the triazine ring allows it to be used as a core scaffold in combinatorial chemistry for the generation of compound libraries. researchgate.netacs.org

The 1,3,5-triazine scaffold is of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.netnih.govmdpi.com The ability to easily modify the triazine ring at multiple positions facilitates the design of molecules with specific biological targets and improved potency. researchgate.net

The structural similarity of some triazine derivatives to purines has led to their investigation as isosteres in the development of enzyme inhibitors and receptor antagonists. researchgate.netnih.gov For instance, they have been developed as inhibitors of kinases like PI3K and mTOR, which are crucial targets in cancer therapy. researchgate.netderpharmachemica.comnih.gov Numerous 1,3,5-triazine analogs have shown significant cytotoxic activity against various cancer cell lines, with some advancing to clinical development. researchgate.neteurekaselect.comresearchgate.net The scaffold is also being explored for developing agents against neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as cholinesterase. mdpi.comnih.gov

The applications of 1,3,5-triazine derivatives extend into the realm of materials science. The symmetrical and rigid nature of the s-triazine core makes it an excellent building block for creating well-defined molecular architectures. researchgate.net These compounds have been incorporated into polymers and resins, with melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) being a key component in the production of durable thermosetting plastics. wikipedia.org

In the field of optoelectronics, functionalized 1,3,5-triazines are used to create photo- and electroluminescent materials. rsc.org Their unique electronic properties have led to their use in organic light-emitting diodes (OLEDs), materials with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org Star-shaped triazine derivatives have been investigated for their photoluminescence and potential use as fluorescent sensors. rsc.org Furthermore, triazine-based polymers are being developed for applications in gas storage and separation, energy storage, and catalysis. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. The primary objective is to detail its role and significance within the broader context of advanced chemical research. The discussion is structured to first highlight the foundational importance of the 1,3,5-triazine scaffold in key areas of chemistry. Subsequently, the article will concentrate on the specific properties, synthesis, and applications of this compound, drawing from established scientific findings to present a thorough and accurate overview. The content strictly adheres to the outlined sections, ensuring a comprehensive yet focused exploration of the subject compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethoxy-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQLBWYPYHBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274536 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-59-8 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

The synthesis of this compound, a stable keto tautomer of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is accomplished through several key chemical pathways. These routes primarily utilize commercially available triazine derivatives as starting materials, highlighting the compound's accessibility for various applications. The most prominent methods involve transformations starting from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 2,4,6-Trimethoxy-1,3,5-triazine (B1584041).

Synthesis from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serves as a versatile precursor for generating "superactive esters" and related coupling reagents, which upon reaction, yield this compound as a byproduct. thieme-connect.com CDMT is a stable, crystalline solid that is soluble in many common organic solvents. luxembourg-bio.com The fundamental mechanism involves the activation of a carboxylic acid by CDMT, typically in the presence of a base, to form a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This intermediate is then subjected to nucleophilic attack by an amine or an alcohol, leading to the formation of an amide or ester, respectively, and releasing the stable this compound. thieme-connect.comwikipedia.org

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, and CDMT has been established as an effective reagent for this transformation. luxembourg-bio.com The process begins with the activation of a carboxylic acid using CDMT and a base, such as N-methylmorpholine (NMM). luxembourg-bio.com This creates a reactive triazinyl ester intermediate. luxembourg-bio.comwikipedia.org An amine nucleophile then attacks this active ester, forming the desired amide and liberating this compound. thieme-connect.comwikipedia.org This methodology is widely applied in peptide synthesis, where it has been shown to produce high yields with minimal racemization, especially when coupling chiral amino acids. luxembourg-bio.combiosynth.com The system is also effective for coupling sterically hindered amines. wikipedia.org

The versatility of this method is demonstrated in the synthesis of various peptide and amide structures. For instance, numerous oligopeptides have been successfully synthesized using CDMT as the coupling reagent. luxembourg-bio.com The reaction of CDMT with amino acids can also lead to the formation of N-triazinyl amino acid derivatives as a major product under certain conditions. mdpi.com

Table 1: Examples of Amide Formation Using CDMT-Derived Reagents

| Carboxylic Acid | Amine | Coupling System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Protected Amino Acids | Amino Acid Esters | CDMT / NMM | THF | Good to High | luxembourg-bio.com |

| Benzoic Acid | Aniline | DMTMM | NMP | High | researchgate.net |

| Isophthalic Acid | 4,4'-Oxydianiline | DMTMM / TEA | NMP | Not specified | researchgate.net |

| Sterically Hindered Acids | Sterically Hindered Amines | DMTMM | Various | Superior to other reagents | wikipedia.org |

Beyond amide synthesis, the CDMT activation pathway is also employed for the synthesis of esters and anhydrides. wikipedia.orgbiosynth.com For esterification, the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, generated from a carboxylic acid and CDMT, reacts with a primary, secondary, or tertiary alcohol. thieme-connect.com This method is particularly useful for esterifying alcohols that are sensitive to acidic or basic conditions. thieme-connect.com The reaction often benefits from a catalyst, with magnesium bromide and 4-(N,N-dimethylamino)pyridine being identified as effective options. thieme-connect.com

The formation of symmetric anhydrides can also be achieved. tandfonline.comtandfonline.com In a one-pot procedure, a carboxylic acid (specifically cinnamic acid derivatives) is treated with CDMT and NMM in dioxane at room temperature. tandfonline.com The reaction proceeds through the formation of a reactive triazinyl ester, which is then attacked by another molecule of the carboxylate to yield the anhydride (B1165640) and this compound. tandfonline.com

Table 2: Ester and Anhydride Synthesis via CDMT Activation

| Substrate | Reagent | Product Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Ethylhexanoic Acid | 1-(2-Furyl)ethanol | Ester | CDMT, NMM, MgBr₂ | Good | thieme-connect.com |

| 3-Phenylpropionic Acid | Methanol (B129727) | Ester | DMTMM, NMM | up to 93% | lookchem.com |

| Cinnamic Acid | Cinnamic Acid | Anhydride | CDMT, NMM, Dioxane | 87% (with isolated DMTMM) | tandfonline.com |

| Various Carboxylic Acids | Various Alcohols | Ester | DMTMM | Good | researchgate.net |

N-methylmorpholine (NMM) is a crucial tertiary amine base in reactions involving CDMT. luxembourg-bio.combiosynth.com Its primary role is to react with CDMT to form the quaternary ammonium (B1175870) salt 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). wikipedia.orgmdpi.com This reaction occurs spontaneously and quantitatively, yielding DMTMM as a stable, isolable solid. wikipedia.orgresearchgate.netnih.gov DMTMM itself is a highly effective coupling reagent that can be prepared in advance or generated in situ. santiago-lab.comresearchgate.net

Once formed, DMTMM facilitates amide or ester synthesis by reacting with a carboxylic acid to form the active triazinyl ester, releasing NMM in the process. wikipedia.org The subsequent nucleophilic attack by an amine or alcohol on this active ester produces the final product along with this compound. wikipedia.orgsantiago-lab.com The use of pre-formed DMTMM is often preferred as it simplifies reaction procedures and avoids potential side reactions associated with the in situ generation from CDMT and NMM. luxembourg-bio.com For example, adding CDMT to a mixture of a resin-bound amino acid, an N-Fmoc amino acid, and NMM could lead to the undesired attachment of the dimethoxytriazinyl group to the resin. luxembourg-bio.com

Table 3: Synthesis of DMTMM from CDMT and NMM

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| CDMT (1 equiv) | NMM (1.2 equiv) | THF | Room Temperature | 1 h | 85-88% | nih.gov |

| CDMT | NMM | THF | Not specified | Not specified | Quantitative | researchgate.net |

Synthesis from 2,4,6-Trimethoxy-1,3,5-triazine

A more direct route to this compound involves the partial hydrolysis of 2,4,6-Trimethoxy-1,3,5-triazine. This method provides the target compound directly rather than as a byproduct of a coupling reaction.

In a typical procedure, a mixture of 2,4,6-trimethoxy-1,3,5-triazine and potassium hydroxide (B78521) (KOH) in methanol is heated to boiling for an extended period (e.g., 20 hours). chemicalbook.com After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification of the aqueous solution with acetic acid to a pH of approximately 6 causes the product, this compound, to precipitate as a colorless crystalline substance. chemicalbook.com This method has been reported to produce the compound in high yield (87%). chemicalbook.com

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally sustainable synthetic methods have been applied to triazine-based chemistry. A key aspect of green chemistry is the reduction of waste and the use of less hazardous solvents.

One significant green approach involves the use of DMTMM in aqueous solvents. DMTMM is notable for its ability to promote amide bond formation effectively in protic solvents, including water and alcohols like ethanol. santiago-lab.comthieme-connect.com This reduces the reliance on volatile and often toxic organic solvents. For example, an environmentally friendly solid-phase peptide synthesis was developed using DMTMM in 50% aqueous ethanol. thieme-connect.com

Another principle of green chemistry is atom economy and waste recycling. The byproduct of coupling reactions using DMTMM is this compound (referred to as HO-MDT), which is highly water-soluble and easily removed from the reaction mixture. thieme-connect.com Importantly, this byproduct can be recovered and converted back into the starting material, CDMT, creating a recyclable process that minimizes waste. thieme-connect.com Furthermore, the degradation products of DMTMM are generally considered non-toxic. researchgate.netnih.gov The development of catalytic amide-forming reactions using CDMT also represents a move towards more sustainable processes. chemdad.com

Advanced Synthetic Strategies and Derivatization

Advanced synthetic methods leverage the unique electronic properties of the dimethoxy triazine core to achieve specific chemical outcomes, from regiocontrolled functionalization to the efficient formation of complex biomolecules. The use of modern techniques like microwave irradiation and solid-phase synthesis has further expanded the utility of these compounds.

Regioselective Synthesis and Functionalization

The regioselective functionalization of the 1,3,5-triazine (B166579) ring is a cornerstone of its synthetic utility. The most practical and widely used method for creating substituted 1,3,5-triazines starts with cyanuric chloride. mdpi.com The three chlorine atoms on cyanuric chloride exhibit different reactivity levels, allowing for sequential and controlled nucleophilic substitution. The reactivity decreases as more substituents are added, a principle that enables the synthesis of a vast number of triazines with diverse functionalities. mdpi.com

This stepwise approach allows for the introduction of various O-, N-, and S-centered nucleophiles in a predictable manner. For instance, the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), a key derivative, is achieved by the controlled reaction of cyanuric chloride with two equivalents of methoxide. The remaining chlorine atom is less reactive, facilitating its use in subsequent coupling reactions rather than further substitution under typical conditions. mdpi.com This differential reactivity is fundamental to its application as a coupling reagent.

Further research has demonstrated the regioselective synthesis of more complex fused-ring systems. In the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD), cyclization occurs regioselectively to yield thiazolo[3,2-b]-1,2,4-triazines exclusively. beilstein-journals.org Similarly, conditions have been developed for the regioselective preparation of functionalized derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and their regioisomers. beilstein-journals.org These examples, while not directly involving this compound, highlight the broader principles of achieving regioselectivity in triazine systems.

Solid-Phase Synthesis Applications

Derivatives of this compound are valuable reagents in solid-phase peptide synthesis (SPPS), a cornerstone technology for producing peptides and proteins. researchgate.netnih.gov In SPPS, the peptide is assembled sequentially on a solid polymer resin. nih.gov Reagents that facilitate the efficient and clean formation of amide bonds are critical to the success of this methodology.

One key derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), is widely used as a coupling reagent in both solution-phase and solid-phase synthesis. mdpi.com DMTMM is formed by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). mdpi.com It acts as an effective activating agent for carboxylic acids, enabling their coupling to amines to form peptide bonds. researchgate.net The use of triazine-based coupling reagents like DMTMM is part of a broader effort to develop highly efficient protocols for manufacturing complex peptide active pharmaceutical ingredients (APIs) on an industrial scale. researchgate.netchimia.ch

| Reagent | Application in Solid-Phase Synthesis | Key Features |

| DMTMM | Peptide bond formation (coupling reagent) | Activates carboxylic acids for amidation; used in both solution and solid-phase synthesis. |

| CDMT | Precursor to other coupling reagents like DMTMM | Versatile reagent for activating carboxylic acids. |

Derivatization of Carboxylic Acid Groups via Triazine Reagents

Triazine-based reagents are highly effective for the derivatization of carboxylic acids, converting them into active esters, amides, and other functional groups. The activation of a carboxylic acid by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a tertiary amine like N-methylmorpholine (NMM) is a well-established method. acs.org This process leads to the formation of a highly reactive intermediate, a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine, which readily reacts with nucleophiles such as amines or alcohols. nih.gov

The versatility of this method has been demonstrated in the synthesis of peptides, amides, and esters, often in high yields and under mild conditions. nih.gov For instance, the reagent bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, prepared from 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and CDMT, has been shown to activate carboxylic acids to yield "superactive" triazine esters. nih.gov These esters are effective in the condensation of even sterically hindered carboxylic acids with amines, achieving yields of 71-98%. nih.gov

Another approach involves reacting activated carboxylic acids with zinc dimethyl imidodicarbonimidate to form 4,6-dimethoxy-1,3,5-triazines in high yields. organic-chemistry.org This method highlights the conversion of the carboxyl group itself into a triazine moiety. organic-chemistry.org Furthermore, derivatization strategies are not limited to synthesis; they are also employed in analytical chemistry. Reagents are designed to react with carboxylic acids to enhance their detection in techniques like LC-MS. nih.govnih.gov

Synthesis of Amino Acid and Peptide Conjugates

The synthesis of amino acid and peptide conjugates using triazine reagents is a significant application, particularly in peptide chemistry. Reagents like CDMT and DMTMM are instrumental as coupling agents for forming the amide bond between amino acids. mdpi.comnih.gov The general procedure involves activating the carboxylic acid of one amino acid with the triazine reagent, followed by the addition of the amino group of a second amino acid. nih.gov

However, the reaction can sometimes yield side products. Studies have shown that when certain 1,3,5-triazinyloxyimino derivatives were tested for peptide bond formation, they failed to effectively activate the carboxyl group. Instead, the major product was the corresponding N-triazinyl amino acid derivative, where the triazine moiety directly attaches to the amino group of the amino acid ester. mdpi.comnih.gov For example, the attempted coupling of Z-Phe-OH to H-Ala-OMe using the triazinyloxyimino derivative DMTOC resulted in the formation of methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)propanoate in 77-85% yield, rather than the desired dipeptide. mdpi.com

Despite these potential side reactions, CDMT itself has been found to give excellent results with low racemization, making it a superior choice compared to some other uronium salts in specific contexts. mdpi.comnih.gov The synthesis of various (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives has been successfully carried out, and these compounds have been explored for biological activities. nih.gov

| Reactants | Coupling Reagent | Product(s) | Yield | Reference |

| Z-Phe-OH + H-Ala-OMe | DMTOC | Methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)propanoate (side product) | 77-85% | mdpi.com |

| Sterically hindered acids + Amines | Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether | Corresponding amides | 71-98% | nih.gov |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine + Various amino acids | N/A (Direct conjugation) | (4,6-Dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives | 61-83% | nih.gov |

Mechanistic Investigations of Formation and Reactivity

Understanding the reaction mechanisms involving triazine reagents is crucial for optimizing synthetic protocols and minimizing side reactions. The activation of carboxylic acids by CDMT has been shown to be a multistep process. acs.org The reaction proceeds through the formation of quaternary N-triazinylammonium salts as key intermediates. acs.orgresearchgate.net

When CDMT reacts with a tertiary amine (e.g., N-methylmorpholine), it forms the corresponding quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net This salt is the active coupling reagent. The carboxylic acid then displaces the chloride ion to form a highly reactive acyloxy-triazinyl intermediate, which is subsequently attacked by a nucleophile (like an amine) to form the final product and release 2-hydroxy-4,6-dimethoxy-1,3,5-triazine. acs.org

Studies on the alkylation of tertiary amines with CDMT have revealed a two-step AN + DN (associative nucleophilic addition followed by dissociation) process. acs.org These reactive quaternary triazinylammonium intermediates can sometimes undergo dealkylation, where an alkyl group is transferred from the tertiary amine to the chloride counter-ion, generating an alkyl chloride and a 2-(dialkylamino)-4,6-dimethoxy-1,3,5-triazine. researchgate.net The observed reactivity order for the alkyl groups in this side reaction is benzyl (B1604629) ~ allyl > methyl > n-alkyl, indicating high selectivity. researchgate.net This mechanistic insight is vital for selecting appropriate solvents and tertiary amines to ensure the efficiency of the desired coupling reaction.

Coupling Mechanisms in Amide and Ester Synthesis

Derivatives of this compound, most notably 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), serve as powerful condensing agents for the synthesis of amides and esters from carboxylic acids and amines or alcohols, respectively. The general mechanism for these coupling reactions involves the activation of the carboxylic acid.

In a typical reaction utilizing DMTMM, the carboxylic acid first reacts with the reagent to form a highly reactive acyl-triazinyl ester intermediate. This activation step is crucial and facilitates the subsequent nucleophilic attack by an amine or an alcohol. The morpholinium moiety of DMTMM is displaced, leading to the formation of the active ester.

The key steps in the coupling mechanism are as follows:

Activation of the Carboxylic Acid: The carboxylate anion attacks the electrophilic triazine ring of the coupling reagent.

Formation of the Active Ester: This results in the formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This species is highly activated towards nucleophilic attack.

Nucleophilic Attack: An amine (for amide synthesis) or an alcohol (for ester synthesis) then attacks the carbonyl carbon of the activated ester.

Product Formation and Byproduct Release: This attack leads to the formation of the desired amide or ester bond and the release of this compound as a byproduct. wikipedia.org

Another related coupling reagent, bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, operates under a similar principle. It reacts with carboxylic acids in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to generate what are described as "superactive triazine esters". nih.gov These esters are then readily converted to the corresponding amides upon reaction with an amine.

The choice of solvent can influence the reaction, with common solvents including tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). mdma.ch One of the advantages of using reagents like DMTMM is that the reactions can often be performed under mild conditions, at room temperature, and without the need for rigorously dry solvents. mdma.ch

Role of Active Esters and Intermediates

The efficacy of triazine-based coupling reagents hinges on the formation of highly reactive intermediates, primarily active esters. The central intermediate in reactions mediated by DMTMM is the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine. The electron-withdrawing nature of the triazine ring significantly enhances the electrophilicity of the carbonyl carbon of the attached acyl group, making it highly susceptible to nucleophilic attack.

The formation of this active ester is a critical step that transforms the relatively unreactive carboxylic acid into a potent acylating agent. The stability and reactivity of this intermediate are finely tuned by the electronic properties of the triazine core.

In the case of using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a tertiary amine like N-methylmorpholine (NMM), a quaternary triazinylammonium salt is formed in situ. luxembourg-bio.com This intermediate then reacts with the carboxylic acid to generate the active ester. DMTMM is essentially a pre-formed, stable version of this quaternary ammonium salt. wikipedia.org

The reaction pathway can be summarized as:

Carboxylic Acid + Coupling Reagent → Active Ester Intermediate + Byproduct Precursor

Active Ester Intermediate + Nucleophile (Amine/Alcohol) → Amide/Ester + this compound

The table below illustrates the key intermediates and their roles in the synthesis process.

| Intermediate/Reagent | Role in Synthesis |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | A stable, crystalline coupling agent that directly activates carboxylic acids. |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) | A two-component system that forms the reactive quaternary ammonium salt in situ to activate carboxylic acids. |

| 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine (Active Ester) | The key highly reactive intermediate that readily undergoes nucleophilic attack by amines or alcohols to form the final amide or ester product. |

| Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether | A coupling reagent that, in the presence of a base, forms "superactive triazine esters" for efficient amide bond formation. nih.gov |

Degradation Pathways and Recycling of Byproducts

A significant byproduct of coupling reactions utilizing DMTMM and related reagents is this compound, which is also known by its tautomeric name, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine. nih.gov This byproduct is generally non-toxic and can be easily removed from the reaction mixture by aqueous extraction. nih.gov

While specific degradation pathways for this compound under typical post-reaction workup conditions are not extensively detailed in the literature, studies on other triazine derivatives suggest that degradation can occur through processes like hydrolysis or photolysis, particularly for triazine herbicides in environmental contexts. csbsju.edu For instance, the degradation of 2,4,6-trimethoxy-1,3,5-triazine has been studied using radiolysis, which involves hydroxyl radical-mediated oxidation. nih.gov However, for the purposes of synthetic chemistry, the focus is typically on the removal and potential recycling of the byproduct.

An advantageous feature of these triazine-based coupling systems is the potential for byproduct recycling. The generated this compound can be recovered and used as a precursor for the synthesis of the starting coupling reagents. nih.gov Specifically, it can be converted back to 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). nih.gov CDMT is a key starting material for the production of both DMTMM and bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. wikipedia.orgnih.gov

The recycling pathway involves the reaction of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine with a chlorinating agent to regenerate CDMT. This recyclability adds to the economic and environmental sustainability of these coupling agents. nih.gov

The following table summarizes the fate of the primary byproduct.

| Byproduct | Properties | Fate |

| This compound | Non-toxic, water-soluble. | Can be removed by aqueous extraction. More importantly, it can be recovered and recycled to synthesize CDMT. nih.gov |

This recycling potential makes the use of this compound derivatives a more sustainable option compared to other coupling reagents that generate byproducts which are difficult to remove or recycle.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. Analysis of ¹H and ¹³C spectra, complemented by advanced NMR methods, allows for the unambiguous assignment of all atoms in the molecule.

The proton NMR (¹H NMR) spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's symmetrical structure. In a typical solvent such as DMSO-d₆, the spectrum displays two distinct signals. chemicalbook.com

A singlet appearing at approximately 3.86 ppm is attributed to the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups. chemicalbook.com The equivalence of these groups indicates free rotation around the C-O bonds and the symmetrical nature of the triazine ring. A second, broad singlet is observed further downfield around 12.42 ppm. chemicalbook.com This signal corresponds to the single proton attached to the nitrogen atom (N-H) of the triazinone ring. chemicalbook.com The broadness of this peak is characteristic of protons attached to nitrogen, often due to quadrupole broadening and potential chemical exchange.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.86 | Singlet (s) | 6H | 2 x -OCH₃ |

| 12.42 | Broad Singlet (bs) | 1H | N-H |

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure, showing three signals that correspond to the three distinct carbon environments in the molecule. chemicalbook.com

The signal for the methoxy group carbons (-OCH₃) appears upfield at approximately 55.2 ppm. chemicalbook.com The two equivalent carbons of the triazine ring that are bonded to the methoxy groups (C4 and C6) resonate at around 157.3 ppm. chemicalbook.com The carbon atom of the carbonyl group (C=O) at the C2 position is the most deshielded, appearing furthest downfield at approximately 168.1 ppm. chemicalbook.com

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 55.2 | -OCH₃ |

| 157.3 | C4/C6 |

| 168.1 | C2 (C=O) |

While the one-dimensional (1D) ¹H and ¹³C NMR spectra are sufficient for a preliminary structural assignment of a simple molecule like this compound, two-dimensional (2D) NMR techniques offer definitive confirmation. ipb.pt

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC experiment would show a cross-peak connecting the proton signal at 3.86 ppm with the carbon signal at 55.2 ppm, confirming the -OCH₃ group assignment.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) C-H correlations. It would reveal a correlation between the methoxy protons (3.86 ppm) and the ring carbons they are attached to (C4/C6 at 157.3 ppm), solidifying the connectivity of the molecule. Furthermore, the N-H proton could show correlations to the adjacent carbonyl carbon (C2) and the C4/C6 carbons.

In more complex research contexts, such as studying interactions with biological macromolecules, advanced techniques like Saturation Transfer Difference (STD) NMR have been employed for related 4,6-substituted-1,3,5-triazin-2(1H)-ones to identify which parts of the molecule are in close proximity to a protein binding site. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and can provide structural information based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds like this compound. The mass spectrum obtained under electron ionization (EI) shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.13 g/mol ). nih.gov In a study involving the reaction of quinine (B1679958) with a related triazine, a fragment ion with an m/z of 157.2 was observed and assigned to the this compound moiety, confirming its mass. researchgate.net The fragmentation pattern typically involves characteristic losses of small, stable fragments from the molecular ion, which helps in confirming the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. nih.govlongdom.org For this compound, the molecular formula is C₅H₇N₃O₃. The calculated monoisotopic mass for this formula is 157.048741 g/mol . nih.govepa.gov An experimental HRMS measurement would aim to match this calculated value with a very high degree of accuracy (typically within 5 parts per million, ppm), thereby providing unambiguous confirmation of the compound's elemental formula and lending strong support to the proposed structure. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of this compound by identifying its key functional groups. While a detailed spectrum for the title compound is not readily published, the characteristic absorption bands can be inferred from its close structural analog and common precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). researchgate.net The fundamental structure of the dimethoxy-triazine ring system is shared between both compounds, leading to similar vibrational modes.

The IR spectrum of CDMT shows characteristic absorption bands that can be assigned to the principal structural motifs of the molecule. researchgate.net These include stretching modes for the triazine ring, the C=N double bonds within the ring, the C-O bonds of the methoxy groups, and C-N bonds. The presence of the C=O group and the N-H bond in this compound would introduce additional characteristic bands, typically in the regions of 1650-1750 cm⁻¹ for the carbonyl stretch and 3200-3400 cm⁻¹ for the N-H stretch, respectively.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1562 | Aromatic Ring Stretching | Triazine Ring |

| 1460 | Stretching | C=N |

| 1300 | Stretching | C-O |

| 818 | Stretching | C-N |

| 558 | Out-of-plane Bending | C-H |

X-ray Crystallography and Crystal Structures

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 683655. nih.gov The crystallographic analysis reveals detailed structural parameters of the molecule in the solid state. researchgate.net The study confirms the compound crystallizes in the orthorhombic system with the space group Pca2₁. The unit cell contains eight molecules (Z=8). researchgate.net The crystal structure is stabilized by intermolecular interactions, providing insight into the packing of the molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 683655 |

| Empirical Formula | C₅H₇N₃O₃ |

| Formula Weight | 157.13 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.027 (3) |

| b (Å) | 14.579 (3) |

| c (Å) | 7.776 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1363.5 (5) |

| Z | 8 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, DFT calculations offer valuable insights into its geometric and electronic properties.

Optimized Geometries and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. Through geometry optimization using DFT methods, researchers can predict bond lengths, bond angles, and dihedral angles of this compound. These calculations typically reveal that the triazine ring adopts a nearly planar conformation, a characteristic feature of aromatic systems. The methoxy (B1213986) groups, while able to rotate, will have preferred orientations to minimize steric hindrance and optimize electronic interactions with the triazine core.

Conformational analysis of the closely related isomer, 2,4-dimethoxy-1,3,5-triazine (B185806), has been performed using DFT calculations with the 6-311++G(d,p) basis set. researchgate.net Such studies predict the most stable molecular structure, which is essential for understanding its reactivity and interactions. For this compound, similar calculations would elucidate the precise spatial arrangement of the methoxy groups relative to the triazinone ring.

Table 1: Predicted Geometrical Parameters for a Triazine Ring Structure (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (ring) | ~1.33 Å |

| Bond Length | C-O (methoxy) | ~1.35 Å |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Angle | N-C-N (ring) | ~126° |

| Bond Angle | C-N-C (ring) | ~114° |

| Bond Angle | C-O-C (methoxy) | ~117° |

Note: These are illustrative values based on general DFT calculations of similar heterocyclic compounds. Precise values for this compound would require specific computational studies.

Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By simulating these spectra, a theoretical correlation can be established with experimental data, aiding in the structural confirmation of the compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

For triazine derivatives, characteristic vibrational frequencies are associated with the stretching and bending of the C-N bonds within the ring, as well as the C=O and C-O stretching of the carbonyl and methoxy groups, respectively. In a computational study of 2,4-dimethoxy-1,3,5-triazine, the vibrational wavenumbers were calculated and correlated with Fourier transform-infrared (FT-IR) and Fourier transform-Raman (FT-Raman) spectra. researchgate.net A similar analysis for this compound would allow for a detailed assignment of its experimental vibrational bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400-3500 |

| C-H (methoxy) | Stretching | ~2950-3050 |

| C=O | Stretching | ~1700-1750 |

| C=N (ring) | Stretching | ~1550-1600 |

| C-O (methoxy) | Stretching | ~1200-1250 |

Note: These are illustrative values. The exact frequencies can be influenced by the computational method and basis set used.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can determine the energies of these orbitals and map their electron density distributions. For triazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In a theoretical study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. researchgate.net Similar calculations for this compound would reveal its electronic properties and potential reaction sites.

Table 3: Frontier Molecular Orbital Parameters (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and depend on the specific computational methodology.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking simulations can identify the binding site of this compound on a protein and characterize the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The simulations also provide a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction.

Derivatives of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones have been investigated as inhibitors of human DNA topoisomerase IIα, a key enzyme in cancer therapy. nih.gov Molecular docking studies have shown that these compounds can bind to the ATP binding site of the enzyme. nih.gov For this compound, docking simulations could predict its binding mode and affinity for various protein targets, providing a rationale for its potential biological activity. A study on the related 2,4-dimethoxy-1,3,5-triazine identified it as a potential inhibitor of protein kinase CK2, which is implicated in breast cancer. researchgate.net

Table 4: Potential Ligand-Protein Interactions for a Triazine Derivative (Illustrative)

| Protein Target | Binding Site Residues | Types of Interaction | Predicted Binding Affinity (kcal/mol) |

| Protein Kinase | Val, Ala, Lys, Asp | Hydrogen bonding, Hydrophobic interactions | -7.0 to -9.0 |

| DNA Topoisomerase | Asn, Gly, Ser, Ile | Hydrogen bonding, van der Waals forces | -6.5 to -8.5 |

Note: These are illustrative examples. The specific interactions and affinities depend on the protein target and the docking software used.

Understanding Mechanism of Action at Molecular Level

By visualizing the docked conformation of this compound within the active site of a protein, researchers can gain insights into its potential mechanism of action. For example, if the molecule is predicted to bind to the active site of an enzyme, it may act as a competitive inhibitor. The specific interactions identified through docking, such as hydrogen bonds with key catalytic residues, can explain how the ligand interferes with the protein's function.

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex, validating the stability of the predicted interactions over time. Studies on substituted 1,3,5-triazin-2(1H)-ones have utilized molecular simulations to understand their molecular recognition and inhibitory mechanisms against targets like human DNA topoisomerase IIα. nih.gov These computational approaches are instrumental in guiding the design and optimization of new therapeutic agents based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These in silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations, provide deep insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective analogs.

A significant area of investigation has been the development of 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα (topo IIα), an important target in cancer therapy. nih.gov Computational studies combining molecular simulations, dynamic pharmacophores, and free energy calculations have been instrumental in optimizing substituents at various positions of the triazine ring to enhance inhibitory activity. nih.gov These studies identified that the binding of these compounds occurs at the ATP binding site of the enzyme. nih.gov Molecular simulations and Saturation-Transfer Difference (STD) NMR experiments have highlighted the importance of interactions with key amino acid residues, such as Asn120, and hydrophobic interactions with substituents at positions 4 and 6 of the triazine core. nih.gov

The table below presents the inhibitory activity of selected 4,6-disubstituted-1,3,5-triazin-2(1H)-one derivatives against human topoisomerase IIα.

Table 1: Inhibitory Activity (IC50) of Selected 4,6-disubstituted-1,3,5-triazin-2(1H)-ones against Topo IIα

| Compound | R¹ (Position 6) | R² (Position 4) | IC₅₀ (μM) |

|---|---|---|---|

| 24 | 3-methoxybenzyl | 4-methoxybenzyl | 12.8 ± 3.4 |

| 30 | quinolin-6-yl | 4-methoxybenzyl | 14.1 ± 1.1 |

| 31 | 2-(morpholinoethoxy)quinolin-6-yl | 4-methoxybenzyl | 18.5 ± 5.9 |

| 32 | 4-cyanobenzyl | 4-methoxybenzyl | 6.8 ± 0.6 |

| 33 | 4-(trifluoromethyl)benzyl | 4-methoxybenzyl | 8.8 ± 1.2 |

Similarly, in the pursuit of new antimalarial agents, in silico studies have been applied to hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine (B166579) derivatives. nih.gov Molecular docking analyses were used to predict the binding modes and energies of these compounds within the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the parasite's life cycle. These computational studies identified key hydrogen bonding interactions with residues such as Asp54, Tyr170, Ile164, and Arg122 as being crucial for binding and inhibitory activity. nih.gov The in silico screening shortlisted several compounds for synthesis and subsequent in vitro testing, where they exhibited promising antimalarial activity. nih.gov

Further computational research on 1,3,5-triazine derivatives has explored their potential as anticancer agents by targeting other mechanisms. Structure optimization and molecular dynamics studies of novel s-triazines were conducted to evaluate their potential to target DNA and matrix metalloproteinases (MMPs). nih.gov These studies have yielded derivatives with high cytotoxic potential against cancer cell lines like HCT-116 and Caco-2. nih.gov For example, certain derivatives incorporating a 1,2,3-triazole linker and substituted benzamide (B126) moieties showed IC50 values in the nanomolar range. nih.gov

The collective findings from these computational SAR studies underscore the chemical tractability of the 1,3,5-triazine scaffold. By systematically modifying substituents at the 2, 4, and 6 positions, researchers can modulate the compounds' electronic, steric, and hydrophobic properties to optimize interactions with specific biological targets. The insights gained from molecular modeling continue to guide the development of triazine-based compounds for various therapeutic applications. mdpi.comresearchgate.net

Advanced Applications in Chemical Synthesis and Research

Coupling Reagents and Condensation Reactions

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its related salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient reagents for promoting condensation reactions, particularly in the formation of amide and ester bonds. These triazine-based compounds offer significant advantages in terms of reaction conditions, efficiency, and suppression of side reactions.

Peptide Synthesis in Solution and Solid Phase

DMTMM is a valuable coupling reagent in both solution-phase and solid-phase peptide synthesis (SPPS). It facilitates the formation of peptide bonds by activating the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. wikipedia.orgbachem.com The mechanism involves the reaction of the carboxylic acid with DMTMM to form a highly reactive acyl-triazinyl ester intermediate. wikipedia.orgnih.gov This active ester then readily reacts with an amine to form the desired amide bond, releasing 1-hydroxy-3,5-dimethoxytriazine and N-methylmorpholine (NMM) hydrochloride as water-soluble byproducts that are easily removed. santiago-lab.com

One of the key advantages of DMTMM in peptide synthesis is its ability to mediate couplings with high yields and low levels of racemization, a critical factor in maintaining the stereochemical integrity of the resulting peptide. bachem.com Its efficiency has been found to be comparable to other popular coupling reagents like PyBOP. signagen.com Furthermore, DMTMM has demonstrated effectiveness in coupling sterically hindered amino acids. santiago-lab.comsignagen.com The reagent's stability in and compatibility with aqueous and alcoholic solutions also make it a versatile tool for peptide synthesis under a variety of conditions. bachem.com

Amide and Ester Formation in Diverse Solvents

The utility of DMTMM extends beyond peptide synthesis to general amide and ester formation. A significant advantage of this reagent is its ability to promote these reactions effectively in a wide range of solvents, including protic solvents like water and alcohols, which is often challenging for other coupling reagents that are prone to hydrolysis. santiago-lab.comluxembourg-bio.com This property is particularly beneficial for reactions involving biomolecules or substrates with limited solubility in organic solvents.

The formation of amides and esters follows the same general mechanism of carboxylic acid activation. wikipedia.org For esterification, the activated carboxylic acid is attacked by an alcohol nucleophile. wikipedia.orgthieme-connect.com Research has shown that various carboxylic acids, including aliphatic, aromatic, and α,β-unsaturated acids, can be successfully esterified using DMTMM in alcohols like methanol (B129727), ethanol, and isopropanol, or with an equimolar amount of alcohol in solvents like tetrahydrofuran (B95107) (THF). thieme-connect.comresearchgate.net The reaction typically proceeds under mild, weakly basic conditions, often facilitated by the addition of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.com

The table below summarizes the efficiency of DMTMM in mediating the formation of methyl esters from various carboxylic acids in methanol.

| Carboxylic Acid | Amine Base | Reaction Time (h) | Yield (%) |

| 3-Phenylpropionic acid | NMM | 4 | 75 |

| 3-Phenylpropionic acid | NMM (catalytic) | 4 | 85 |

| 3-Phenylpropionic acid | NMM | 4 | 93 |

| Cinnamic acid | NMM | 4 | 88 |

| Benzoic acid | NMM | 6 | 85 |

| Phenylacetic acid | NMM | 4 | 82 |

| Cyclohexanecarboxylic acid | NMM | 4 | 89 |

Data compiled from studies on DMTMM-mediated esterification. thieme-connect.com

Synthesis of Carboxylic Functional Groups Beyond Amides and Esters

The reactivity of the active ester intermediate formed by DMTMM allows for the synthesis of other carboxylic acid derivatives. Besides amides and esters, DMTMM can be utilized for the preparation of carboxylic anhydrides. wikipedia.org The synthesis relies on the same principle of activating a carboxylic acid, which is then attacked by a carboxylate anion as the nucleophile.

Furthermore, DMTMM has been shown to mediate intramolecular cyclization reactions involving carboxylic acid side chains in peptides and proteins. acs.orgnih.gov This can lead to the formation of succinimide from aspartic acid residues and pyroglutamate from N-terminal glutamic acid residues. acs.orgnih.gov These reactions represent a specialized application of DMTMM's ability to activate carboxyl groups, leading to the formation of cyclic amide structures within a peptide backbone. nih.gov This provides a convenient method for introducing these modifications to study their effects on peptide and protein structure and function. acs.orgnih.gov

Use in Bioconjugation and Polymer Modification

DMTMM is a powerful tool for bioconjugation and polymer modification due to its high efficiency and compatibility with aqueous media. luxembourg-bio.com It is frequently used to conjugate amine-containing molecules to polymers that possess carboxylic acid groups. nih.govacs.org This has been successfully applied to a variety of polymers, including:

Polysaccharides: DMTMM is used for the amidation of hyaluronic acid and other polysaccharides, enabling the attachment of various functional groups. santiago-lab.comluxembourg-bio.com

Polypeptides: It facilitates the modification of carboxyl groups in polypeptides like poly(γ-D-glutamic acid). luxembourg-bio.comresearchgate.net

Synthetic Polymers: DMTMM has been extensively used to modify poly(acrylic acid) (pAA) and poly(methacrylic acid) (pMAA) with ligands such as amino sugars (e.g., D-(+)-galactosamine) and other primary amines. nih.govacs.orgrsc.org

The degree of substitution in these polymer modifications can be controlled by adjusting reaction parameters such as pH, polymer concentration, and the structure of the ligand and polymer precursor. nih.govacs.org The stability of DMTMM and its active ester intermediates against hydrolysis is a key advantage over other reagents like carbodiimides (e.g., EDC), leading to more effective amide bond formation in protic solvents. rsc.org This makes DMTMM particularly suitable for creating diverse polymer libraries for applications in functional biomaterials. nih.govacs.org

Role as a Chemical Intermediate

Precursor in the Synthesis of Other Triazine Derivatives

This compound and its related compounds are central to the synthesis of other functionalized triazine derivatives. DMTMM itself is synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), a derivative of cyanuric chloride. wikipedia.orgnih.govsignagen.com The reaction involves the treatment of CDMT with N-methylmorpholine (NMM) in a solvent like THF. nih.govsignagen.com

The reactivity of the triazine core in DMTMM and its precursor CDMT allows them to serve as starting materials for a variety of other triazine derivatives. For instance, the reaction of CDMT with different amines can lead to a range of N-substituted triazinyl compounds. nih.gov The activated triazinyl esters formed during DMTMM-mediated reactions are themselves key triazine-based intermediates that lead to the final amide or ester products. nih.gov Research has also explored the synthesis of novel 1,3,5-triazinyloxyimino derivatives and triazine-based amino acid derivatives, highlighting the role of the dimethoxy-triazine scaffold as a versatile platform for creating new chemical entities. nih.govsemanticscholar.orgnih.gov

Building Block for Complex Heterocyclic Systems

While direct, multi-step cycloaddition or condensation reactions starting from this compound to form a wide array of fused heterocyclic systems are not extensively documented, its structural motif is a key component in the synthesis of more complex molecules. The reactivity of the triazine core, particularly when modified, allows for its incorporation into larger, more elaborate structures.

A notable example of its use as a foundational building block is in the preparation of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. This symmetrical molecule is synthesized from 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, a tautomeric form of this compound. The process involves the reaction of the hydroxytriazine with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This resulting ether is a powerful coupling reagent, particularly in the challenging synthesis of peptides, including those containing sterically hindered amino acid sequences like Aib-Aib. nih.gov The formation of this reagent highlights the utility of the this compound scaffold in constructing sophisticated molecules for specialized applications in synthetic chemistry.

Catalysis and Reaction Optimization

Derivatives of this compound have emerged as highly effective reagents in catalysis, particularly in reactions that require the formation of amide bonds. These triazine-based compounds offer practical advantages, including stability, ease of handling, and the ability to mediate reactions under mild conditions.

Efficiency in Dehydro-condensation Reactions

Triazine-derived quaternary ammonium (B1175870) salts, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are prominent dehydro-condensation agents for amide synthesis. ptfarm.pl These reagents facilitate the direct condensation of carboxylic acids and amines. The reaction proceeds through the activation of the carboxylic acid by the triazine derivative, forming a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.

The efficiency of these systems is notable, with reactions often proceeding to high yields in short timeframes. For instance, the combination of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with a tertiary amine like 1,4-dimethylpiperazine can yield N-phenethyl benzamide (B126) in 93% yield within just 15 minutes. epa.gov This highlights the catalytic prowess of these triazine systems in promoting efficient amide bond formation.

Impact of Solvent Systems and Additives on Reactivity

The choice of solvent significantly influences the outcome of dehydro-condensation reactions mediated by triazine derivatives. The polarity of the solvent can affect both the reaction rate and the yield of the desired product.

Studies comparing various solvents have shown that alcoholic solvents like methanol (CH₃OH) and ethanol (EtOH) often provide superior results in terms of yield and reaction time. epa.gov In contrast, less polar solvents such as toluene may lead to slower reactions and lower initial conversions, although yields can improve over time. The use of protic solvents is a notable advantage of reagents like DMTMM, which can effectively promote condensation in methanol, ethanol, 2-propanol, and even water.

Below is a table summarizing the effect of different solvents on the yield of N-phenethyl benzamide from benzoic acid and phenylethylamine using either the CDMT/N-methyl morpholine (NMM) system or the isolated DMTMM reagent.

| Solvent | Coupling System | Yield after 15 min (%) | Yield after 60 min (%) |

|---|---|---|---|

| THF | CDMT/NMM | 74 | 78 |

| THF | DMTMM | 80 | 89 |

| CH₃OH | CDMT/NMM | 93 | 95 |

| CH₃OH | DMTMM | 98 | 99 |

| EtOH | CDMT/NMM | 92 | 95 |

| EtOH | DMTMM | 98 | 99 |

| CH₃CN | CDMT/NMM | 78 | 82 |

| CH₃CN | DMTMM | 58 | 66 |

| Acetone | CDMT/NMM | 82 | 83 |

| Acetone | DMTMM | 73 | 97 |

| CH₂Cl₂ | CDMT/NMM | 86 | 93 |

| CH₂Cl₂ | DMTMM | 85 | 92 |

| Toluene | CDMT/NMM | 69 | 90 |

| Toluene | DMTMM | 65 | 72 |

| H₂O | CDMT/NMM | 45 | 52 |

| H₂O | DMTMM | 49 | 53 |

Data sourced from a study on dehydro-condensation reactions. epa.gov The reaction conditions were benzoic acid (1.3 mmol), phenylethylamine (1.2 mmol) in 6 mL of solvent at 25 °C.

Control of Racemization in Stereoselective Synthesis

A critical challenge in peptide synthesis and other stereoselective transformations is the prevention of racemization, which can lead to a loss of biological activity. Triazine-based coupling reagents have been shown to be highly effective in minimizing racemization during amide bond formation.

The extent of racemization is often linked to the polarity of the solvent used in the reaction. Research has demonstrated that less polar solvents are generally preferred for suppressing racemization when using reagents like DMTMM for peptide fragment coupling. For example, in the coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl, no significant racemization was observed in solvents such as ethyl acetate (AcOEt), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN). However, slight racemization was detected in more polar solvents like dimethyl sulfoxide (DMSO), ethanol (EtOH), and methanol (MeOH).

The following table illustrates the percentage of racemization observed in various solvents for the aforementioned peptide coupling reaction.

| Solvent | Dielectric Constant (ε) | Racemization (%) |

|---|---|---|

| AcOEt | 6.0 | 0.0 |

| THF | 7.6 | 0.0 |

| DMF | 37 | 0.0 |

| CH₃CN | 38 | 0.0 |

| 2-PrOH | 18 | 0.8 |

| EtOH | 24 | 1.8 |

| MeOH | 33 | 2.8 |

| DMSO | 47 | 2.3 |

Data from a study on racemization in peptide synthesis using DMT-MM.

It is noteworthy that while additives like 1-hydroxybenzotriazole (HOBt) are commonly used to suppress racemization with other coupling reagents, the addition of HOBt to reactions mediated by DMTMM in methanol has been found to significantly decrease the product yield.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The foundational method for synthesizing substituted 1,3,5-triazines involves the functionalization of the inexpensive and readily available cyanuric chloride. nih.gov The reactivity of the chlorine atoms is temperature-dependent, allowing for a stepwise nucleophilic substitution. mdpi.comrasayanjournal.co.incore.ac.uk Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. mdpi.comrasayanjournal.co.incore.ac.uk This differential reactivity is a cornerstone for creating a vast array of triazine derivatives. rasayanjournal.co.incore.ac.uk

Future research is likely to focus on developing more sophisticated and controlled synthetic strategies to access complex, non-symmetrically substituted triazines. One established route to 4,6-dimethoxy-1,3,5-triazin-2(1H)-one itself involves the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine (B1584041). chemicalbook.com

Novel pathways may explore:

Orthogonal Synthesis: Developing protecting group strategies that allow for the selective reaction of specific positions on the triazine ring, independent of temperature control.

Catalytic Methods: Investigating transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on partially substituted chloro-triazines to introduce a wider variety of functional groups that are not amenable to nucleophilic substitution. nih.gov

Flow Chemistry: Utilizing microreactor technology to achieve precise control over reaction parameters (temperature, time, stoichiometry), potentially leading to higher yields, improved selectivity, and safer handling of reactive intermediates.

A summary of the conventional synthesis strategy is presented below.

| Step | Reaction Temperature | Substitution Target |

| 1 | ~ 0 °C | First Chlorine Atom |

| 2 | Room Temperature | Second Chlorine Atom |

| 3 | Elevated Temperature (~70-110 °C) | Third Chlorine Atom |

Advanced Mechanistic Insights and Kinetic Studies

While the general principle of temperature-controlled nucleophilic substitution on cyanuric chloride is well-established, a deep, quantitative understanding of the reaction mechanisms is an area ripe for exploration. core.ac.uk Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of these reactions.

Key research questions to be addressed include:

Reaction Kinetics: Detailed kinetic studies are needed to quantify the rate constants for the substitution of each chlorine atom with a wide range of nucleophiles. This data would enable more precise prediction and control of reaction outcomes.

Solvent and Catalyst Effects: A systematic investigation into how different solvents and phase-transfer catalysts influence reaction rates and selectivity could lead to the optimization of existing protocols. mdpi.com

Theoretical Calculations: High-level computational studies (e.g., Density Functional Theory) can map out reaction pathways, identify transition states, and explain the observed reactivity patterns. acs.org This theoretical insight can guide the rational design of new synthetic methods and catalysts.

Development of Sustainable and Eco-friendly Protocols

Conventional synthetic methods for triazine derivatives often rely on hazardous solvents and require significant energy input for heating and cooling. chim.it The development of green and sustainable protocols is a critical area for future research.

Promising eco-friendly approaches include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chim.itnih.gov It allows for rapid, uniform heating, often leading to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions compared to conventional heating. mdpi.comchim.itnih.gov

Sonochemistry: The use of ultrasound has also been shown to be an effective method for synthesizing 1,3,5-triazine (B166579) derivatives. mdpi.comnih.gov Sonochemical methods can enhance reaction rates, improve yields, and often allow for the use of more environmentally benign solvents, such as water. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and simplifies product purification. chim.itrsc.org Combining solvent-free approaches with microwave or ultrasonic energy can create highly efficient and sustainable synthetic protocols. chim.it

| Green Chemistry Approach | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. mdpi.comchim.it |

| Sonochemistry | Shorter reaction times, use of aqueous media, improved yields. mdpi.comnih.gov |

| Solvent-Free Conditions | Minimized waste, simplified purification, reduced environmental impact. chim.it |

Expansion into New Areas of Materials Science

The rigid, planar, and symmetric nature of the 1,3,5-triazine core makes it an excellent building block for a wide range of advanced materials. rsc.org Derivatives of this compound can be designed as monomers or linkers for constructing complex macromolecular architectures.

Emerging applications in materials science include:

Dendrimers and Hyperbranched Polymers: The tri-functional nature of cyanuric chloride is ideal for the divergent or convergent synthesis of dendrimers. nih.govmdpi.comrsc.org These highly branched, well-defined macromolecules have applications in drug delivery, catalysis, and as nanoscale containers. core.ac.ukresearchgate.net

Covalent Triazine Polymers (CTPs): These porous materials, formed by linking triazine units, are being investigated for gas storage, separation, and catalysis. rsc.orgrsc.org The nitrogen-rich structure provides thermal stability and unique surface properties. rsc.org

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the triazine core, it is possible to create novel liquid crystalline materials with potential applications in displays and optical sensors. ekb.eg

Stabilization of Collagenous Materials: Triazine derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been effectively used as cross-linking agents to enhance the stability of collagen-based materials. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The sequential and predictable reactivity of cyanuric chloride makes the 1,3,5-triazine scaffold exceptionally well-suited for combinatorial chemistry. nih.gov This allows for the rapid synthesis of large libraries of structurally diverse compounds.

Future directions in this area involve:

Drug Discovery: By combining a variety of amines, alcohols, and other nucleophiles, vast libraries of triazine derivatives can be generated and screened for biological activity against various targets, such as cancer cell lines or specific enzymes. mdpi.comnih.govresearchgate.netnih.govtandfonline.com The development of triazine-based HDAC inhibitors is one such example. researchgate.net

Materials Discovery: High-throughput synthesis and screening methods can be applied to discover new triazine-based materials with desired properties, such as specific optical, electronic, or catalytic functions.

Solid-Phase Synthesis: Adapting triazine synthesis to solid-phase methodologies can facilitate the automation of library production and simplify the purification of the final compounds, further accelerating the discovery process. nih.gov

The integration of these high-throughput approaches will undoubtedly accelerate the identification of new lead compounds and functional materials based on the this compound framework.

Q & A

Q. How can researchers optimize the synthesis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one to improve yields?

- Methodological Answer: A validated approach involves using dimethylamine-functionalized solid-phase reagents under reflux conditions. For example, Durandetti and Périchon (2009) achieved high-purity synthesis by optimizing reaction times and solvent systems (e.g., DMSO for reflux, followed by ice-water precipitation). Yields can reach ~65% with strict control of temperature and stoichiometric ratios of intermediates . Parallel procedures for related triazine derivatives (e.g., ) suggest extending reflux durations to 18–24 hours may enhance crystallinity .

Q. What characterization techniques are essential for confirming the structural integrity of synthesized this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: To verify methoxy group positions (δ 3.8–4.0 ppm for OCH₃) and triazine ring protons.

- Elemental Analysis: Confirm molecular formula (C₅H₇N₃O₃, MW 157.13) .

- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and triazine ring vibrations .

- Melting Point Determination: Compare observed values (e.g., 141–143°C for analogues) with literature data .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer: The compound is moderately soluble in water (25 g/L at 25°C) but exhibits better solubility in polar aprotic solvents like DMSO or methanol . For reactions requiring aqueous conditions, pre-dissolution in DMSO followed by gradual dilution is recommended to avoid precipitation. In peptide coupling (e.g., DMTMM applications), methanol is preferred due to compatibility with amine nucleophiles .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Adhere to hazard codes:

- P201: Obtain specialized handling instructions before use.

- P210: Avoid heat/sparks near the compound (decomposition risks).

- P202: Full PPE (gloves, goggles) and fume hood use are mandatory .

Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of DMTMM (a derivative) in peptide synthesis?

- Methodological Answer: Contradictions often arise from solvent polarity and temperature variations. For example:

- High Efficiency (): Room-temperature reactions in methanol with 1:1.1 molar ratios of acid/amine achieve >90% conversion in 1 hour .

- Low Efficiency (Hypothetical): Aprotic solvents (e.g., THF) may reduce reactivity due to poor nucleophile activation.

Systematic optimization should test solvent dielectric constants (ε), base additives (e.g., DIPEA), and pre-activation times .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Use molecular docking (e.g., GOLD software) to model interactions between the triazine core and nucleophiles (amines, alcohols). Key parameters:

- Ligand Flexibility: Account for rotational freedom of methoxy groups.

- Hydration Effects: Simulate displacement of loosely bound water molecules in the active site .

Validation via kinetic studies (e.g., monitoring by HPLC or LC-MS) can confirm computational predictions .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and alternative pathways in triazine-based reactions?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated solvents (D₂O vs. H₂O) to probe rate-determining steps.

- Electrochemical Analysis: Measure redox potentials to identify electron-transfer steps (common in metal-mediated reactions, as in ) .

- Trapping Intermediates: Use low-temperature NMR to detect Meisenheimer complexes in SNAr pathways .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer:

- Stepwise Functionalization: Introduce substituents sequentially (e.g., ’s approach for coumarin-triazine hybrids) to avoid steric clashes .

- Purification Techniques: Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (water-ethanol mixtures) to isolate high-purity products .

- In Situ Monitoring: Employ TLC or inline IR to detect intermediates and adjust reaction conditions dynamically.

Retrosynthesis Analysis